1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that features a pyrazole ring substituted with a sulfonamide group, a thiophene ring, and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached via a nucleophilic substitution reaction using a cyclopentyl halide.
Incorporation of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Amines derived from the sulfonamide group.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-pyrazole-4-sulfonamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups attached to the pyrazole ring, affecting its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-imidazole-4-sulfonamide
- 1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-1,2,3-triazole-4-sulfonamide
Uniqueness
1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-pyrazole-4-sulfonamide is unique due to the combination of its pyrazole ring with a sulfonamide group, a thiophene ring, and a cyclopentyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
1-methyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-17-10-12(9-15-17)21(18,19)16-11-14(6-2-3-7-14)13-5-4-8-20-13/h4-5,8-10,16H,2-3,6-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKRVEZOSSEXJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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